2-{[(4R)-4-aminopentyl](ethyl)amino}ethan-1-ol
CAS No.: 159346-86-8
Cat. No.: VC11514439
Molecular Formula: C9H22N2O
Molecular Weight: 174.28 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
amino}ethan-1-ol - 159346-86-8](/images/no_structure.jpg)
Specification
CAS No. | 159346-86-8 |
---|---|
Molecular Formula | C9H22N2O |
Molecular Weight | 174.28 g/mol |
IUPAC Name | 2-[[(4R)-4-aminopentyl]-ethylamino]ethanol |
Standard InChI | InChI=1S/C9H22N2O/c1-3-11(7-8-12)6-4-5-9(2)10/h9,12H,3-8,10H2,1-2H3/t9-/m1/s1 |
Standard InChI Key | XUVXSSOPXQRCGL-SECBINFHSA-N |
Isomeric SMILES | CCN(CCC[C@@H](C)N)CCO |
Canonical SMILES | CCN(CCCC(C)N)CCO |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pentyl backbone substituted with an ethylamino group at the 4-position and a hydroxyl group at the terminal ethanol moiety. The (4R) configuration ensures stereoselectivity in reactions, particularly in pharmaceutical contexts where enantiomeric purity is critical .
Physicochemical Characteristics
Key physical properties include:
The low vapor pressure and moderate logP value suggest limited volatility and balanced hydrophilicity-lipophilicity, ideal for solution-phase reactions . The high pKa indicates strong basicity, favoring protonation under physiological conditions .
Synthesis and Manufacturing
Catalytic Hydrogenation with Organic Hydrogen Donors
A patented method involves reducing (R)-2-[[2-(4-nitrophenyl)ethyl]amino]-1-phenylethyl alcohol monohydrochloride (I) to the target compound using Pd/C as a catalyst and ammonium formate as a hydrogen donor . This approach avoids gaseous hydrogen, mitigating safety risks and simplifying equipment requirements .
Reaction Conditions:
Stereochemical Control
The (4R) configuration is preserved during synthesis by starting with enantiomerically pure precursors. For example, (R)-mandelic acid is used to generate chiral intermediates, ensuring the final product’s optical purity .
Purification and Quality Control
Post-reaction processing includes filtration to remove Pd/C, solvent evaporation, and recrystallization. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity and enantiomeric excess .
Pharmaceutical Applications
Intermediate for Hydroxychloroquine
The compound’s primary role is in synthesizing hydroxychloroquine, an antimalarial and immunosuppressant. Its ethylamino and hydroxyl groups facilitate coupling with quinoline derivatives, forming the drug’s core structure .
Synthesis of Mirabegron
In a patented route, 2-{(4R)-4-aminopentylamino}ethan-1-ol reacts with thiazole-4-acetic acid under acidic conditions to produce mirabegron, a β3-adrenergic receptor agonist for overactive bladder treatment . The reaction employs EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling agent, achieving high yields at 30°C .
Versatility in API Production
The compound’s bifunctional nature (amine and alcohol groups) enables its use in synthesizing diverse APIs, including antivirals and anticancer agents . Its chiral center is critical for binding to biological targets with high affinity .
Industrial and Research Significance
Advantages Over Traditional Methods
The use of ammonium formate instead of hydrogen gas enhances scalability and safety in manufacturing . This innovation has been adopted by pharmaceutical companies in China, reducing production costs by ~15% .
Future Directions
Research is exploring enzymatic catalysis to improve stereoselectivity further. Additionally, derivatization of the hydroxyl group could expand its utility in prodrug design .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume